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molecular formula C5H13ClN2O2S B061066 1-(Methylsulfonyl)piperazine hydrochloride CAS No. 161357-89-7

1-(Methylsulfonyl)piperazine hydrochloride

Cat. No. B061066
M. Wt: 200.69 g/mol
InChI Key: MWIYRLXMLHRLDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07160877B2

Procedure details

Methanesulfonyl chloride (3.65 ml) was added to a methylene chloride (50 ml) solution containing N-formylpiperazine (5.08 g) and triethylamine (6.85 ml) under ice-cooling, and the mixture was stirred at room temperature for 18 hours to undergo reaction, thereby obtaining 1-formyl-4-methanesulfonylpiperazine. This compound was acid-treated with hydrochloric acid to obtain 1-methanesulfonylpiperazine•hydrochloride. Also, 1-(phenylsulfonyl)piperazine•hydrochloride was obtained in the same manner as mentioned above by using the corresponding starting material.
Quantity
3.65 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step Two
Quantity
6.85 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS([Cl:5])(=O)=O.C(N1CCNCC1)=O.C([N:16]1[CH2:21][CH2:20][N:19]([S:22]([CH3:25])(=[O:24])=[O:23])[CH2:18][CH2:17]1)=O.Cl>C(N(CC)CC)C.C(Cl)Cl>[CH3:25][S:22]([N:19]1[CH2:20][CH2:21][NH:16][CH2:17][CH2:18]1)(=[O:24])=[O:23].[ClH:5] |f:6.7|

Inputs

Step One
Name
Quantity
3.65 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.08 g
Type
reactant
Smiles
C(=O)N1CCNCC1
Name
Quantity
6.85 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N1CCN(CC1)S(=O)(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
reaction

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CS(=O)(=O)N1CCNCC1.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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